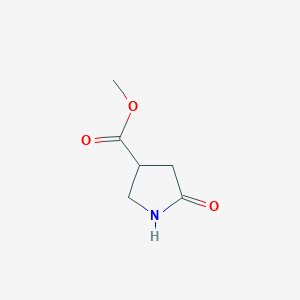

Methyl 5-oxopyrrolidine-3-carboxylate

Overview

Description

Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 35309-35-4) is a pyrrolidine derivative featuring a ketone group at the 5-position and a methyl ester at the 3-position. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its reactivity stems from the electron-withdrawing ketone and ester groups, enabling participation in cyclization, nucleophilic substitution, and condensation reactions.

Preparation Methods

Conjugate Addition-Cyclization Approach Using Dimethyl Itaconate

Reaction Mechanism and Substrate Scope

The reaction of dimethyl itaconate with primary amines, such as 4-methoxybenzylamine, proceeds via a conjugate addition-cyclization sequence to form N-substituted 5-oxopyrrolidine-3-carboxylates . Dimethyl itaconate’s α,β-unsaturated ester moiety undergoes nucleophilic attack by the amine, followed by intramolecular cyclization to generate the pyrrolidinone ring. This method is exemplified by the synthesis of methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate , achieved in 91% yield under reflux conditions in methanol .

Optimized Conditions :

-

Solvent : Methanol (1.5 mL per 15 mmol substrate)

-

Temperature : Reflux (20°C initial stirring, followed by 2 h reflux)

-

Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation .

The product’s structure was confirmed via , showing characteristic signals for the 4-methoxybenzyl group (δ 6.84–7.15 ppm) and pyrrolidinone protons (δ 2.73–4.39 ppm) . This method’s scalability is demonstrated by gram-scale synthesis (3.95 g isolated), highlighting its practicality for industrial applications.

Castagnoli-Cushman Reaction for Diastereoselective Synthesis

General Procedure and Diastereocontrol

The Castagnoli-Cushman reaction involves the condensation of cyclic anhydrides (e.g., itaconic anhydride) with imines to yield γ-lactams with defined stereochemistry . For example, reacting N-(4-methoxybenzylidene)-2-methylpropan-2-amine with itaconic anhydride in DMF at 110–125°C produces cis/trans-1-benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives .

Key Observations :

-

Solvent : Dry DMF enhances reaction efficiency.

-

Temperature : 110°C for N-alkyl imines; 125°C for N-aryl imines.

-

Diastereomeric Ratios (dr) : Ranges from 1:1.7 to 1:4.5, influenced by imine electronic properties .

The diastereomers were separated via preparative HPLC (YMC Triart C18 column, ethanol/water gradient), with cis-isomers typically eluting earlier than trans-isomers . For instance, cis-4a and trans-4a exhibited retention times of 39 and 40–41 minutes, respectively .

Comparative Analysis of Synthetic Routes

Yield and Practical Considerations

A comparative evaluation of the two methods reveals distinct advantages:

| Parameter | Conjugate Addition | Castagnoli-Cushman |

|---|---|---|

| Yield | 91% | 28–75% |

| Reaction Time | 2 h (reflux) | 5–24 h |

| Diastereoselectivity | Not applicable | dr 1:1.7–4.5 |

| Purification | Liquid-liquid extraction | Preparative HPLC |

The conjugate addition method offers superior yields and shorter reaction times but lacks stereochemical control. In contrast, the Castagnoli-Cushman approach provides access to stereochemically diverse products, albeit with lower yields and complex purification .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of methyl 5-oxopyrrolidine-3-carboxylate. For instance, a series of derivatives demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. In comparative assays, these compounds showed cytotoxicity levels comparable to established chemotherapeutics like cisplatin, indicating their potential as novel anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| Derivative A | A549 | 10 | Cisplatin | 8 |

| Derivative B | A549 | 15 | Cytosine Arabinoside | 12 |

2.2 Antimicrobial Properties

Another significant application is in antimicrobial research. Compounds derived from this compound have shown promising activity against Gram-positive bacteria and drug-resistant fungal pathogens. In vitro studies indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Clostridium difficile, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative C | Staphylococcus aureus | 64 |

| Derivative D | Clostridium difficile | 128 |

Non-Steroidal Anti-Inflammatory Applications

This compound has also been identified as a non-steroidal anti-inflammatory drug (NSAID). It is known to reduce the production of pro-inflammatory cytokines, which positions it as a potential therapeutic agent for inflammatory diseases . The compound's ability to modulate inflammatory pathways could lead to its use in treating conditions such as arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism by which Methyl 5-oxopyrrolidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it often acts as a prodrug or an intermediate that undergoes further transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final active compound produced .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Methyl 1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate

- Structure : A 4-methoxycarbonylphenyl group is introduced at the 1-position .

- Properties: Melting point (142–143°C) is lower than the parent compound, likely due to increased steric hindrance and reduced crystallinity.

- Applications : Used in synthesizing triazole derivatives with antibacterial activity .

5-Thioxopyrrolidine-3-carboxylic Acid Methyl Ester

- Structure : The 5-oxo group is replaced with a thioxo (C=S) moiety .

- Synthesis : Prepared via reaction of Methyl 5-oxopyrrolidine-3-carboxylate with Lawesson’s reagent in THF .

- Reactivity : The thione group increases susceptibility to nucleophilic attack, making it valuable for synthesizing thiazole and thiadiazole derivatives.

Functional Group Modifications

Methyl 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

- Structure : A 3-hydroxyphenyl group at the 1-position .

- Properties: Higher melting point (188–189°C) compared to the parent compound, attributed to hydrogen bonding from the phenolic -OH group.

Methyl 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

- Structure : Incorporates a chloro-substituted hydroxyphenyl group .

- Synthesis: Derived from esterification of the corresponding carboxylic acid in methanol with H₂SO₄ .

Stereochemical and Positional Isomers

(R)-Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate

Methyl 3-Aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates

- Structure : Carboxylate group at the 2-position instead of 3, with aryl/pyridyl substituents .

- Synthesis : Diastereoselective methods yield (2R,3R) configurations, critical for asymmetric catalysis applications .

- Applications : Structural diversity in this class enables modulation of pharmacokinetic properties for drug discovery .

Alkyl Ester Analogues

Ethyl 5-Oxopyrrolidine-3-carboxylate

- Structure : Ethyl ester replaces the methyl group .

- Impact : Increased alkyl chain length enhances lipophilicity (log P) but may reduce metabolic stability due to slower ester hydrolysis .

Key Data Comparison

Research Implications

- Bioactivity : Hydroxyphenyl and chloro-substituted derivatives show promise in anticancer and antimicrobial research .

- Synthetic Utility : Thioxo and pyridyl-substituted variants expand access to heterocyclic libraries .

- Structure-Activity Relationships (SAR) : Substituent position and stereochemistry critically influence biological efficacy and physicochemical properties.

Biological Activity

Methyl 5-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a ketone and carboxylate functional group, which contribute to its biological activity. The presence of these functional groups allows the compound to act as a ligand, interacting with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The compound can:

- Act as a ligand : It binds to specific molecular targets, influencing their activity.

- Participate in chemical reactions : It undergoes oxidation, reduction, and nucleophilic substitution, which can alter its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of compounds were evaluated for their cytotoxic effects against human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant antiproliferative effects:

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| 13 | 34 | RPMI 8226 | Most effective at 72 hours |

| 14 | 61 | RPMI 8226 | Significant proteasome inhibition |

| 15 | 66 | A549 (Lung Cancer) | Notable cytotoxicity |

The compounds showed structure-dependent activity, with some exhibiting lower IC50 values indicating higher potency against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, methyl 5-oxopyrrolidine derivatives have shown promising antimicrobial activity. A study evaluated their efficacy against multidrug-resistant strains of Staphylococcus aureus:

| Compound | MIC (µg/mL) | Target Pathogen | Efficacy |

|---|---|---|---|

| 21 | <16 | MRSA | Highly effective |

| 22 | >128 | MRSA | Ineffective |

These findings suggest that modifications in the chemical structure significantly influence antimicrobial efficacy, making them suitable candidates for further development in treating resistant infections .

Case Studies

- In Vivo Studies : In a study involving rats, compounds derived from this compound were administered to assess their impact on weight gain and food consumption. The results indicated that certain derivatives could modulate appetite through interactions with the RXFP3 receptor pathway .

- Clinical Implications : Polymorphisms in genes related to the relaxin signaling pathway were associated with metabolic disorders in patients undergoing antipsychotic treatment. This highlights the potential relevance of methyl 5-oxopyrrolidine derivatives in addressing metabolic issues linked to pharmacological treatments .

Properties

IUPAC Name |

methyl 5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRTVLWHONLTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30519337 | |

| Record name | Methyl 5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35309-35-4 | |

| Record name | Methyl 5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxo-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.